The Precise Chemical Structure of Harmalidine: A Technical Analysis
The Precise Chemical Structure of Harmalidine: A Technical Analysis
Content Type: Technical Guide & Structural Elucidation Audience: Researchers, Medicinal Chemists, and Pharmacognosists Status: Controversial / Elusive Entity
Executive Summary: The Harmalidine Paradox
Harmalidine is a minor alkaloid reported from the seeds of Peganum harmala (Syrian Rue).[1] Unlike the well-characterized β-carboline alkaloids (harmine, harmaline, tetrahydroharmine) that dominate the plant's profile, harmalidine is chemically distinct.
Crucial Scientific Note: While major chemical databases (PubChem, CAS) assign a specific pyrrolo[1,2-a]indole structure to harmalidine, recent synthetic efforts (Miaskiewicz et al., 2022) have cast significant doubt on this assignment. The synthetic version of the proposed structure does not match the spectroscopic data of the natural isolate.[1][2] Therefore, harmalidine currently exists as an unresolved structural entity —the molecule described in databases likely differs from the natural product originally isolated.
This guide details the proposed chemical structure found in literature while rigorously analyzing the evidence that challenges its validity.
Chemical Identity & Physicochemical Properties
The data below reflects the currently accepted literature assignment (PubChem CID 13819666), which researchers use as the standard reference despite the ongoing structural controversy.
Nomenclature and Identifiers
| Property | Detail |
| Common Name | Harmalidine |
| CAS Number | 109794-97-0 |
| PubChem CID | 13819666 |
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | 5-methoxy-10,10-dimethyl-8,12-diazatetracyclo[6.6.1.0^2,7.0^11,15]pentadeca-1(15),2(7),3,5,11-pentaene |
The Proposed Structural Core
Unlike harmaline (a tricyclic β-carboline), the proposed structure of harmalidine is tetracyclic , featuring a 2,3-dihydropyrrolo[1,2-a]indole motif.
-
Core Skeleton: Benzo[b]pyrido[2,3,4-gh]pyrrolizine.[3]
-
Key Substituents:
-
Methoxy Group (-OCH₃): Located at position C-8 (or C-5 depending on numbering scheme), analogous to the 7-methoxy group of harmaline.
-
Gem-Dimethyl Group: Two methyl groups at the C-10 position, creating significant steric bulk not found in standard harmala alkaloids.
-
Structural Elucidation & Visualization
The following diagram visualizes the proposed structure of harmalidine (Left) alongside the confirmed structure of harmaline (Right) to highlight the fundamental skeletal differences.
Figure 1: Structural comparison between the controversial harmalidine (tetracyclic) and the established harmaline (tricyclic).[2][3][4][5]
Molecular Descriptors (For Computational Screening)
Researchers utilizing virtual screening or chemoinformatics should use the following strings for the proposed structure:
-
Canonical SMILES: CC1(CN2C3=C(C=CC(=C3)OC)C4=C2C1=NCC4)C
-
InChI String: InChI=1S/C16H18N2O/c1-16(2)9-18-13-8-10(19-3)4-5-11(13)12-6-7-17-15(16)14(12)18/h4-5,8H,6-7,9H2,1-3H3
-
InChI Key: CTEKBWZEYYSNFV-UHFFFAOYSA-N[3]
The Scientific Controversy: 2022 Re-Evaluation
The validity of the structure described above was rigorously challenged in a 2022 study by Miaskiewicz et al. This section details the discrepancy, which is critical for any researcher attempting to isolate or synthesize this compound.
The Discrepancy
The original structure was assigned based on historical NMR data and biosynthetic hypotheses. However, when Miaskiewicz et al. synthesized the exact molecule depicted in Figure 1 using Gold(I) catalysis, the spectral data did not match.
| Feature | Reported Natural Product (Harmalidine) | Synthetic "Harmalidine" (2022) |
| 1H NMR (Methoxy) | Doublet of doublets (6.80 ppm) | Distinct shift / Pattern mismatch |
| 13C NMR | Specific carbon shifts | Significant deviations |
| Conclusion | Structure Unconfirmed | Structure Disproved |
The "Elusive" Nature
Harmalidine has not been re-isolated in significant quantities since its initial report. The 2022 study suggests that the natural product named "harmalidine" might actually be:
-
A dimer formed during extraction.
-
A misassigned derivative of harmaline .[1]
-
An artifact of the isolation process involving solvent interactions.
Experimental Workflow: The Gold(I) Catalysis Test
The following workflow illustrates the methodology used to refute the proposed structure.
Figure 2: The synthetic workflow by Miaskiewicz et al. (2022) that challenged the structural validity of harmalidine.
Isolation & Characterization Protocol (Historical)
Researchers attempting to verify the existence of harmalidine should follow the isolation protocols for Peganum harmala alkaloids, paying close attention to the minor fractions where harmalidine is purportedly found.
Protocol Summary:
-
Extraction: Maceration of P. harmala seeds in MeOH or EtOH.
-
Acid-Base Partitioning:
-
Acidify (HCl) to pH 2-3.
-
Defat with Petroleum Ether/Hexane.
-
Basify (NH₄OH) to pH 9-10 to precipitate total alkaloids.
-
-
Fractionation (Critical Step):
-
Harmine and Harmaline crystallize readily.
-
Harmalidine is reported in the mother liquor or minor chromatographic fractions.
-
Detection: Use HPLC-MS/MS focusing on m/z 255 [M+H]⁺ (matches C₁₆H₁₈N₂O).
-
Warning: Due to the instability and potential for dimerization (as noted in the 2022 study), avoid prolonged heating or exposure to reactive solvents (e.g., acetone) which may generate artifacts.
References
-
Miaskiewicz, S., Weibel, J. M., Pale, P., & Blanc, A. (2022).[1][2][6] A gold(I)-catalysed approach towards harmalidine an elusive alkaloid from Peganum harmala. RSC Advances, 12(42), 27363-27369. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13819666, Harmalidine. Link
-
Herraiz, T., et al. (2010).[7] beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO).[7][8] Food and Chemical Toxicology, 48(3), 839-845.[7] (Context on major alkaloids). Link
-
Alfa Chemistry. (2024). Harmalidine - CAS 109794-97-0.[3][5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A gold( i )-catalysed approach towards harmalidine an elusive alkaloid from Peganum harmala - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05685B [pubs.rsc.org]
- 3. Harmalidine | C16H18N2O | CID 13819666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. harmaline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
